N,N'-benzene-1,3-diylbis(3-methoxybenzamide)
CAS No.: 547734-25-8
Cat. No.: VC14732299
Molecular Formula: C22H20N2O4
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 547734-25-8 |
|---|---|
| Molecular Formula | C22H20N2O4 |
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | 3-methoxy-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C22H20N2O4/c1-27-19-10-3-6-15(12-19)21(25)23-17-8-5-9-18(14-17)24-22(26)16-7-4-11-20(13-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
| Standard InChI Key | LLHAXLPKDMEDBI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Introduction
N,N'-benzene-1,3-diylbis(3-methoxybenzamide) is a complex organic compound featuring two 3-methoxybenzamide groups connected by a benzene-1,3-diyl bridge. This compound belongs to the broader class of benzamides, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of methoxy groups on the benzene rings can enhance the compound's solubility and reactivity, making it an interesting subject for medicinal chemistry research.
Synthesis Methods
The synthesis of N,N'-benzene-1,3-diylbis(3-methoxybenzamide) can be approached through various methods, including condensation reactions between carboxylic acids and amines. Direct synthesis of amides from carboxylic acids and amines is often facilitated by catalysts or coupling reagents, which can improve efficiency and yield .
Biological Activities
Benzamides, in general, have been studied for their potential biological activities, including anticancer effects through apoptosis induction and anti-inflammatory properties by modulating relevant biological pathways. The specific biological activities of N,N'-benzene-1,3-diylbis(3-methoxybenzamide) would depend on its ability to interact with biological targets, such as proteins involved in apoptosis and inflammation pathways.
Comparison with Similar Compounds
Future Research Directions
Future studies on N,N'-benzene-1,3-diylbis(3-methoxybenzamide) should focus on its synthesis optimization, detailed biological activity profiling, and interaction studies with potential biological targets. Techniques such as molecular docking simulations and binding assays could provide insights into its mechanism of action and therapeutic potential. Additionally, exploring its structural modifications to enhance biological efficacy or reduce potential side effects would be valuable.
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